molecular formula C7H11N3O2 B13470485 5-(Azidomethyl)-3,3-dimethyloxolan-2-one

5-(Azidomethyl)-3,3-dimethyloxolan-2-one

Cat. No.: B13470485
M. Wt: 169.18 g/mol
InChI Key: NIBCWYMDNMEBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azidomethyl)-3,3-dimethyloxolan-2-one: is a chemical compound that features an azido group attached to a methyl group on an oxolanone ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The azido group is known for its reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-(chloromethyl)-3,3-dimethyloxolan-2-one with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Azidomethyl)-3,3-dimethyloxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols

    Reducing Agents: Hydrogen gas, palladium catalyst

    Cycloaddition Reagents: Alkynes, copper catalysts

Major Products:

    Substitution Products: Amines, thioethers

    Reduction Products: Amines

    Cycloaddition Products: Triazoles

Scientific Research Applications

Chemistry: In organic synthesis, 5-(Azidomethyl)-3,3-dimethyloxolan-2-one serves as a versatile intermediate for the construction of more complex molecules. Its azido group allows for easy modification through various chemical reactions .

Biology and Medicine: The compound’s ability to form triazoles via click chemistry makes it useful in bioconjugation and drug development. Triazoles are known for their stability and bioactivity, making them valuable in the design of pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-3,3-dimethyloxolan-2-one primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the compound can be used to label biomolecules through click chemistry, allowing for the study of molecular interactions and pathways .

Comparison with Similar Compounds

    5-(Chloromethyl)-3,3-dimethyloxolan-2-one: Similar structure but with a chloride group instead of an azido group.

    5-(Hydroxymethyl)-3,3-dimethyloxolan-2-one: Contains a hydroxyl group instead of an azido group.

    5-(Bromomethyl)-3,3-dimethyloxolan-2-one: Contains a bromide group instead of an azido group.

Uniqueness: The uniqueness of 5-(Azidomethyl)-3,3-dimethyloxolan-2-one lies in its azido group, which imparts high reactivity and versatility. This makes it particularly useful in click chemistry and other applications where rapid and specific reactions are required .

Properties

IUPAC Name

5-(azidomethyl)-3,3-dimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2)3-5(4-9-10-8)12-6(7)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBCWYMDNMEBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1=O)CN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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